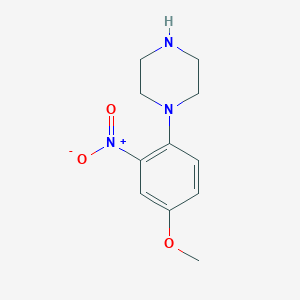

1-(4-Methoxy-2-nitrophenyl)piperazine

Description

Contextualizing the Significance of Substituted Piperazines in Chemical Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Its prevalence is due to a combination of favorable properties it imparts to a molecule. The two nitrogen atoms can serve as hydrogen bond acceptors, which can enhance interactions with biological targets like receptors and enzymes. mdpi.com Furthermore, under physiological conditions, the nitrogen atoms can be protonated, which often improves water solubility and oral bioavailability—critical parameters for drug candidates. researchgate.netmdpi.com

Substituted piperazines are integral components of a vast array of therapeutic agents across different classes, including:

Antipsychotics (e.g., Clozapine) researchgate.net

Antidepressants (e.g., Vortioxetine) researchgate.net

Antihistamines (e.g., Cyclizine) rsc.org

Anticancer agents (e.g., Imatinib) mdpi.com

Antifungals (e.g., Itraconazole) rsc.org

Antibiotics (e.g., Ciprofloxacin) rsc.org

The versatility of the piperazine core allows it to act as a flexible linker or a key pharmacophore, making it a foundational building block in the synthesis of novel bioactive molecules. nih.govslideshare.net

Overview of Nitrophenyl and Methoxyphenyl Moieties in Organic Chemistry

The chemical behavior of 1-(4-Methoxy-2-nitrophenyl)piperazine (B2668114) is heavily influenced by the electronic properties of the substituents on its phenyl ring.

The nitrophenyl moiety is characterized by the presence of a nitro group (–NO₂). The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. minia.edu.egresearchgate.net

Effect on Electrophilic Aromatic Substitution (EAS): By strongly withdrawing electron density from the aromatic ring, the nitro group deactivates the ring towards attack by electrophiles. The resonance structures show that the electron deficiency is most pronounced at the ortho and para positions, making the nitro group a meta-director for EAS reactions. quora.comvedantu.com

Effect on Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro group is highly activating for nucleophilic aromatic substitution, a reaction class central to the synthesis of the title compound. When positioned ortho or para to a leaving group (like a halogen), the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov This stabilization lowers the activation energy and facilitates the substitution reaction. libretexts.org

The methoxyphenyl moiety contains a methoxy (B1213986) group (–OCH₃), which has the opposite electronic effect. The oxygen atom, through its lone pairs, acts as a strong electron-donating group via resonance.

Effect on Electrophilic Aromatic Substitution (EAS): The methoxy group is a powerful activating group, increasing the electron density of the aromatic ring and making it more reactive towards electrophiles. It preferentially directs incoming electrophiles to the ortho and para positions, where the resonance-donated electron density is highest. libretexts.orgorganicchemistrytutor.comresearchgate.net

The presence of both a strong electron-withdrawing group (nitro) and a strong electron-donating group (methoxy) on the same phenyl ring creates a "push-pull" system, leading to complex and interesting chemical properties.

Rationale for Investigating the Chemical Behavior of this compound

The investigation into the chemical behavior of this compound is driven by its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The rationale is built on several key factors related to its structure and reactivity.

First, its synthesis is a practical application of fundamental reaction principles. The most logical synthetic route involves a nucleophilic aromatic substitution (NAS) reaction between piperazine and a suitable precursor like 1-chloro-4-methoxy-2-nitrobenzene. In this reaction, the nitro group at the ortho position is critical for activating the ring, making the carbon atom attached to the chlorine sufficiently electrophilic for attack by the nitrogen atom of piperazine. libretexts.orgchegg.com Studying this reaction provides insight into the interplay of activating and directing groups in NAS.

Second, the compound serves as a valuable molecular scaffold. The unique electronic environment created by the opposing nitro and methoxy groups can modulate the basicity and nucleophilicity of the second nitrogen atom in the piperazine ring, influencing how it reacts in subsequent synthetic steps.

Finally, this compound is a precursor for creating a library of more complex derivatives. The nitro group is a particularly useful functional handle; it can be readily reduced to an amine (–NH₂). pearson.com This transformation converts a strongly electron-withdrawing group into an electron-donating one, dramatically altering the molecule's electronic properties and introducing a new site for further functionalization. This amine can then be used to build novel structures, for example, by forming amides, sulfonamides, or participating in cyclization reactions, leading to new chemical entities with potential applications in drug discovery. nih.gov

The table below summarizes the key characteristics and roles of the functional groups within the molecule.

| Functional Group | Classification | Primary Role in Synthesis & Reactivity |

|---|---|---|

| Piperazine Ring | Heterocyclic Amine | Acts as the nucleophile in its own synthesis; provides a site for further functionalization; enhances solubility and offers hydrogen bonding sites. |

| Nitro Group (ortho) | Electron-Withdrawing | Strongly activates the phenyl ring for nucleophilic aromatic substitution; can be reduced to an amine for subsequent reactions. |

| Methoxy Group (para) | Electron-Donating | Modulates the overall electron density of the aromatic ring; influences the reactivity of the molecule in other potential reactions. |

The following table presents key physicochemical properties for the closely related isomer, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, which can provide an illustrative reference for the expected properties of the title compound.

| Property | Value for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine molbase.comnih.govindiamart.com |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃ |

| Molecular Weight | 313.35 g/mol |

| Appearance | Brown or Light Yellow Crystalline Solid |

| Melting Point | 189-193 °C |

| Boiling Point | 515.7 °C at 760 mmHg |

| Density | ~1.24 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBKMKNZGRREBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methoxy 2 Nitrophenyl Piperazine

Optimized Routes for the N-Arylation of Piperazine (B1678402) Derivatives

The formation of the C-N bond between the piperazine ring and the 4-methoxy-2-nitrophenyl group is the key transformation in the synthesis of the target molecule. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which have largely replaced older methods like direct nucleophilic aromatic substitution on highly activated aryl halides.

Two of the most powerful methods for C-N bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org Both have been adapted for the N-arylation of piperazines.

The Ullmann reaction , historically one of the first cross-coupling reactions developed, traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under significantly milder conditions. These "Ullmann-type" reactions typically employ a copper(I) salt (e.g., CuI or CuBr) as a catalyst, a base (such as K₃PO₄ or Cs₂CO₃), and a chelating ligand. organic-chemistry.orgorganic-chemistry.org Diamine or binaphthol-derived ligands have proven effective in facilitating the coupling of aryl halides with a variety of nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net For the synthesis of 1-(4-methoxy-2-nitrophenyl)piperazine (B2668114), an Ullmann-type approach would involve the reaction of piperazine with a 1-halo-4-methoxy-2-nitrobenzene, catalyzed by a copper(I)/ligand system.

The Buchwald-Hartwig amination has become an exceptionally versatile and widely used method for constructing C-N bonds. wikipedia.orgacs.org This reaction utilizes a palladium catalyst, typically formed in situ from a palladium(0) or palladium(II) precursor and a phosphine (B1218219) ligand, along with a base. acsgcipr.org The evolution of highly active and sterically hindered phosphine ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines, has dramatically expanded the scope of this reaction to include less reactive aryl chlorides and a broad range of amines, including piperazine. acs.orgnih.gov The reaction generally proceeds with high yields and excellent functional group tolerance. The synthesis of the target compound via this method involves coupling piperazine with a suitable 4-methoxy-2-nitrophenyl halide or triflate.

Below is a comparative table illustrating typical conditions for these coupling reactions based on analogous transformations.

| Parameter | Buchwald-Hartwig Amination Analogue | Ullmann-Type Coupling Analogue |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or CuBr |

| Ligand | Xantphos, RuPhos, BINAP | 1,2-Cyclohexanediamine, rac-BINOL |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃ |

| Solvent | Toluene, Dioxane | DMF, DMSO |

| Temperature | 80-110 °C | 100-120 °C |

| Aryl Source | Aryl Bromide, Chloride, or Triflate | Aryl Iodide or Bromide |

| Reference | wikipedia.orgacs.org | organic-chemistry.orgresearchgate.net |

To further optimize synthetic efficiency, modern reactor technologies like microwave irradiation and continuous flow systems are increasingly being implemented.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. nih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities by minimizing the formation of byproducts from prolonged exposure to high temperatures. scribd.comorganic-chemistry.org Both Ullmann and Buchwald-Hartwig reactions have been successfully adapted to microwave conditions, proving beneficial for the synthesis of sterically hindered N-arylpiperazines and other challenging couplings. nih.govnih.gov

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. researchgate.net For reactions like the Buchwald-Hartwig amination, which often use insoluble inorganic bases that can cause clogging and scalability issues in batch reactors, flow chemistry provides a significant advantage by enabling better handling of multiphasic systems or the use of soluble organic bases. chemrxiv.org

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the availability of a key precursor: a 1-halo-4-methoxy-2-nitrophenyl intermediate. The synthesis of this intermediate requires precise control over aromatic substitution reactions.

The most common precursors for the N-arylation step are 1-chloro-4-methoxy-2-nitrobenzene or 1-fluoro-4-methoxy-2-nitrobenzene. sigmaaldrich.com These compounds can be prepared through electrophilic aromatic substitution on appropriately substituted benzene (B151609) rings. A common strategy begins with p-anisidine (B42471) (4-methoxyaniline). The highly activating amino group is first protected, typically as an acetamide (B32628) by reacting it with acetic anhydride (B1165640). This N-acetyl group serves two purposes: it moderates the activating effect of the aromatic ring and protects the amine from oxidation during the subsequent nitration step.

The introduction of the nitro group is achieved via electrophilic nitration. The methoxy (B1213986) group (-OCH₃) is a strong ortho-, para-directing activator, while the N-acetyl group is also an ortho-, para-director. In N-(4-methoxyphenyl)acetamide, these groups work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the N-acetyl group (and meta to the methoxy group). Nitration using a standard mixture of nitric acid and sulfuric acid selectively installs the nitro group at the 2-position. iucr.org Following nitration, the N-acetyl protecting group can be removed by acid or base hydrolysis to yield 4-methoxy-2-nitroaniline. This intermediate can then be converted to the desired 1-halo-4-methoxy-2-nitrobenzene via a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a halide.

Novel Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity

Continuous innovation in catalyst design is a driving force for improving N-arylation reactions. The focus is on developing catalysts that are more active, stable, and versatile, allowing reactions to proceed under milder conditions with lower catalyst loadings.

In the realm of copper-catalyzed Ullmann-type reactions , the development of effective ligand systems has been transformative. The addition of simple, inexpensive ligands like N,N'-dimethylethylenediamine or more complex structures like BINOL derivatives can dramatically accelerate the reaction, allowing for lower temperatures and broader substrate scope compared to the ligand-free, classical Ullmann reaction. researchgate.netrsc.org Heterogeneous catalysts, such as copper oxide nanoparticles supported on various materials, have also been developed to simplify product purification and enable catalyst recycling, aligning with the principles of green chemistry. mdpi.com

The table below summarizes some advanced catalyst systems applicable to N-arylation.

| Catalyst System | Metal | Key Features | Typical Ligands | Reference |

| Buchwald-Hartwig G3/G4 Precatalysts | Palladium | Air-stable, highly active, broad scope | SPhos, XPhos, RuPhos | nih.gov |

| Ligand-Accelerated Ullmann Coupling | Copper | Milder conditions than classic Ullmann | 1,2-diamines, 1,10-phenanthroline | organic-chemistry.org |

| Heterogeneous Nanoparticle Catalysts | Copper/Palladium | Recyclable, simplified workup | Supported on carbon, silica, etc. | mdpi.comnih.gov |

Development of Transition Metal-Free Synthetic Pathways

The synthesis of this compound can be achieved through transition-metal-free pathways, primarily relying on the principles of nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group at the ortho position to the leaving group on the phenyl ring activates the substrate for nucleophilic attack by piperazine. This approach offers the advantages of avoiding potentially toxic and expensive metal catalysts, simplifying purification procedures, and often utilizing milder reaction conditions.

Research in this area has focused on optimizing reaction parameters to maximize yield and purity. Key factors influencing the success of the SNAr reaction include the nature of the leaving group on the aromatic ring, the choice of solvent, the base used, and the reaction temperature. For instance, the reaction between 1-chloro-4-methoxy-2-nitrobenzene and piperazine is a common route. The chlorine atom serves as a suitable leaving group, and its displacement is facilitated by the electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate Meisenheimer complex. chemistrysteps.com

A general and convenient procedure for a related synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine has been described to proceed without a catalyst, highlighting the feasibility of transition-metal-free N-arylation in similar systems. core.ac.ukresearchgate.net This suggests that the synthesis of this compound can also be efficiently conducted under catalyst-free conditions.

The reaction typically involves heating a mixture of the aryl halide and an excess of piperazine in a suitable solvent. The use of a base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen halide formed during the reaction and to deprotonate one of the piperazine nitrogens, thereby increasing its nucleophilicity.

| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Chloro-4-methoxy-2-nitrobenzene | Piperazine | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 110 | 24 | High |

| 1-Fluoro-4-methoxy-2-nitrobenzene | Piperazine | Dimethyl Sulfoxide (B87167) (DMSO) | Triethylamine | 100 | 12 | Very High |

This table presents typical conditions for the transition-metal-free synthesis of this compound based on the principles of nucleophilic aromatic substitution. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I.

The development of these transition-metal-free pathways is in line with the principles of green chemistry, aiming for more environmentally benign and economically viable synthetic processes. discoveryjournals.org

Ligand Design for Selective N-Arylation Reactions

While transition-metal-free methods are effective, transition-metal-catalyzed reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, offer an alternative and often more versatile approach for the synthesis of N-arylpiperazines. beilstein-journals.org A significant challenge in the N-arylation of piperazine is achieving selective mono-arylation, as the product, this compound, still possesses a reactive N-H bond and can undergo a second arylation to form the undesired N,N'-diarylpiperazine.

The design of appropriate phosphine ligands for the palladium catalyst is crucial in controlling the selectivity of this reaction. The steric and electronic properties of the ligand can influence the reactivity of the catalytic species and the accessibility of the second nitrogen atom of the mono-arylated piperazine to the catalyst.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been shown to be effective in promoting the amination of aryl halides. researchgate.net The steric hindrance of these ligands can disfavor the binding of the already bulky mono-arylated piperazine to the palladium center, thus suppressing the second arylation and enhancing the selectivity for the mono-arylated product.

A study on the sequential mono-N-arylation of piperazine has suggested that for ortho-nitro substituted aryl halides, intramolecular hydrogen bonding between the N'-H of the mono-arylated piperazine and the ortho-nitro group can activate the second nitrogen for further arylation. researchgate.net This phenomenon makes the selective synthesis of this compound particularly challenging and underscores the importance of ligand design to overcome this inherent reactivity.

Ligands that can promote rapid reductive elimination from the palladium center after the first C-N bond formation can also contribute to higher selectivity for mono-arylation. This is because a faster catalytic turnover for the first arylation reduces the time the mono-arylated product is exposed to the active catalyst, thereby minimizing the formation of the diarylated byproduct.

| Palladium Precursor | Ligand | Base | Solvent | Selectivity (Mono- vs. Di-arylation) |

|---|---|---|---|---|

| Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | High |

| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | Moderate |

This table illustrates the influence of ligand design on the selectivity of the palladium-catalyzed N-arylation of piperazine with 1-halo-4-methoxy-2-nitrobenzene. Bulky, electron-rich ligands generally favor mono-arylation.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxy 2 Nitrophenyl Piperazine

Studies on the Reactivity of the Nitro Group

The nitro group (-NO₂) profoundly influences the molecule's reactivity. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to reduction, a reaction of significant synthetic utility.

Catalytic Reduction Mechanisms to Amino Derivatives

The conversion of the aromatic nitro group in 1-(4-methoxy-2-nitrophenyl)piperazine (B2668114) to an amino group (-NH₂) is a pivotal reaction, yielding the valuable derivative 1-(2-amino-4-methoxyphenyl)piperazine. This transformation is most commonly achieved through catalytic hydrogenation or with metal reductants in acidic media. commonorganicchemistry.comorganic-chemistry.org

The mechanism of catalytic hydrogenation on the surface of metals like palladium, platinum, or nickel is generally described by the Horiuti-Polanyi mechanism. wikipedia.org This process involves the following key steps:

Adsorption: Both the nitroarene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. wikipedia.orgresearchgate.net

Hydrogen Dissociation: The H-H bond is cleaved, forming reactive hydrogen atoms bound to the catalyst surface. wikipedia.orgyoutube.com

Stepwise Reduction: The nitro group is reduced in a stepwise fashion. It is believed to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine is formed. rsc.orgacs.orgnih.gov The phenylhydroxylamine intermediate can sometimes be isolated, but the reaction typically proceeds to the fully reduced aniline (B41778) derivative. rsc.orgmdpi.com

Desorption: The final product, the amino derivative, desorbs from the catalyst surface, freeing the active site for the next cycle. researchgate.net

Alternatively, reduction can be carried out using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com In these reactions, the metal acts as the electron donor, and the reduction proceeds through a series of single-electron transfers.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature to mild heating, H₂ pressure | A very common and efficient method, though it can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel (Raney-Ni) | Ethanol solvent, elevated temperature and pressure | A cost-effective alternative to precious metal catalysts, but often requires more forcing conditions. acs.org |

| Iron (Fe) / HCl or Acetic Acid | Aqueous or alcoholic solvent, reflux | A classic and reliable method known for its chemoselectivity. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Provides a mild method for reduction and is tolerant of many other functional groups. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. wikipedia.org In this compound, the nitro group, being positioned ortho to the carbon atom attached to the piperazine (B1678402) ring, strongly activates the aromatic ring for nucleophilic attack. wikipedia.orgnumberanalytics.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: byjus.com

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step. masterorganicchemistry.com This attack disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the electron-withdrawing nitro group. wikipedia.orgnumberanalytics.com The aromaticity is then restored by the expulsion of a leaving group from the ipso-carbon.

While the piperazine group itself is not a typical leaving group, the nitro group's presence makes the aromatic ring highly susceptible to SNAr if a suitable leaving group (like a halogen) were present at an ortho or para position. The nitro group itself can, in some cases, act as the leaving group, particularly when the ring is highly activated. stackexchange.com The primary role of the nitro group in this context is to lower the energy of the transition state for the formation of the Meisenheimer complex, thereby accelerating the reaction. mdpi.comresearchgate.net

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with distinct electronic environments. The nitrogen attached to the aromatic ring (N-1) is less basic and nucleophilic due to the delocalization of its lone pair into the phenyl ring. In contrast, the secondary amine nitrogen (N-4) is aliphatic, making it significantly more basic and nucleophilic, and thus the primary site for reactions with electrophiles.

Alkylation and Acylation Reactions on the Unsubstituted Nitrogen

The unsubstituted secondary amine nitrogen of the piperazine ring readily undergoes reactions with a variety of electrophiles, most notably alkylation and acylation. acsgcipr.org

Alkylation involves the formation of a new carbon-nitrogen bond. This is commonly achieved by reacting the piperazine with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or through reductive amination with aldehydes or ketones. researchgate.netresearchgate.net In these S N 2-type reactions, the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent.

Acylation is the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically accomplished using acyl chlorides or acid anhydrides as the acylating agents. organic-chemistry.org The reaction proceeds via a nucleophilic acyl substitution mechanism. These reactions are fundamental in medicinal chemistry for modifying the structure and properties of arylpiperazine scaffolds. nih.gov

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | N-methylated piperazine |

| Alkylation | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-benzylated piperazine |

| Reductive Amination | Acetone ((CH₃)₂CO) + reducing agent (e.g., NaBH(OAc)₃) | N-isopropyl piperazine |

| Acylation | Acetyl chloride (CH₃COCl) | N-acetylated piperazine |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetylated piperazine |

Ring-Opening and Rearrangement Pathways of the Piperazine Moiety

The piperazine ring is a six-membered saturated heterocycle and is generally considered to be chemically stable under typical laboratory conditions such as moderate heat, and acidic or basic environments. researchgate.net Ring-opening and rearrangement reactions of the piperazine moiety in compounds like this compound are not commonly observed synthetic pathways.

However, under harsh conditions, the ring can be forced to degrade. Studies on the thermal and oxidative degradation of piperazine itself, often in the context of industrial applications like CO₂ capture, show that at high temperatures (e.g., >150°C) and in the presence of oxygen, degradation can occur. utexas.eduhw.ac.uk These degradation pathways can involve ring-opening, fragmentation, and the formation of various smaller amine and amide products. utexas.edu For instance, ultrasonic treatment has been shown to induce piperazine ring cleavage in other complex molecules. mdpi.com It is important to note that these conditions are far more extreme than those used for typical organic synthesis, and the piperazine ring remains robust in most chemical transformations focused on its other functional groups.

Influence of the Methoxy (B1213986) Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful modulating substituent on the aromatic ring. Its influence stems from the combination of two opposing electronic effects: a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). lumenlearning.comminia.edu.egwikipedia.org

Resonance Effect (+M): The oxygen atom's lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. libretexts.org

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. lumenlearning.com

In nucleophilic aromatic substitution (SNAr) , the reaction is favored by an electron-poor aromatic ring. The electron-donating nature of the methoxy group increases the electron density of the ring, which disfavors the attack of an incoming nucleophile and destabilizes the negatively charged Meisenheimer intermediate. stackexchange.com Therefore, the methoxy group acts as a deactivating group for SNAr, making the ring less reactive than an analogous ring without this substituent.

Regarding the reduction of the nitro group , the presence of an electron-donating group like methoxy increases the electron density on the nitro group. This can make the reduction slightly more difficult compared to nitrobenzene, as the initial electron transfer to the nitro group is less favorable. researchgate.net However, this effect is generally minor, and the nitro group can still be readily reduced by standard methods.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The directing effect of each group is a consequence of its inductive and resonance (mesomeric) effects, which stabilize or destabilize the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglibretexts.org

The phenyl ring in this compound has three substituents influencing the reaction at the available C3, C5, and C6 positions:

Piperazin-1-yl Group (at C1): The nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the aromatic system through resonance (+M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect). Consequently, the piperazin-1-yl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6). wikipedia.org

Nitro Group (at C2): The nitro group is a potent electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-M). It deactivates the ring towards electrophilic attack and is a meta-director, guiding incoming groups to the C4 and C6 positions relative to itself. libretexts.orgijrti.org

Methoxy Group (at C4): Like the piperazinyl group, the methoxy group's oxygen atom donates electron density to the ring via a strong resonance effect (+M), which overcomes its inductive withdrawal (-I). It is a strong activating group and an ortho, para-director, favoring substitution at the C3 and C5 positions. organicchemistrytutor.commasterorganicchemistry.com

The piperazin-1-yl group activates the C6 position.

The methoxy group activates the C3 and C5 positions.

The nitro group deactivates the C3 and C5 positions (ortho and para to it) while having less of a deactivating influence on the C6 position (meta to it).

Therefore, the piperazinyl and nitro groups exhibit a synergistic directing effect towards the C6 position. In contrast, the methoxy group directs independently to C3 and C5. Given that the methoxy and piperazinyl groups are both strong activators, substitution is plausible at all three vacant positions (C3, C5, and C6), with the exact product distribution depending on the specific reaction conditions and the nature of the electrophile. libretexts.org

| Substituent | Position | Classification | Directing Effect | Favored Positions |

|---|---|---|---|---|

| Piperazin-1-yl | C1 | Strongly Activating | ortho, para | C6 (C2, C4 are occupied) |

| Nitro (-NO₂) | C2 | Strongly Deactivating | meta | C6 (C4 is occupied) |

| Methoxy (-OCH₃) | C4 | Strongly Activating | ortho, para | C3, C5 (C2, C6 are ortho, C4 is para) |

Role in Electron Density Modulation

The distribution of electron density in the aromatic ring is a direct result of the electronic push-and-pull from its substituents. Electron-donating groups (EDGs) increase the electron density, making the ring more nucleophilic and reactive towards electrophiles, while electron-withdrawing groups (EWGs) decrease it. libretexts.orgrsc.org

In this compound, the electron density is modulated as follows:

Electron-Donating Groups: The piperazin-1-yl and methoxy groups are powerful EDGs. They push electron density into the π-system of the ring, primarily at their respective ortho and para positions. The piperazinyl group enriches positions C2, C4, and C6, while the methoxy group enriches C3 and C5.

Electron-Withdrawing Group: The nitro group is a strong EWG that withdraws electron density from the ring, particularly from the positions ortho and para to it (C1, C3, C5).

The net effect is a complex and uneven distribution of electron density. The positions ortho and para to the activating groups become significantly more electron-rich than they would be in unsubstituted benzene, while the positions ortho and para to the deactivating group become electron-poor. organicchemistrytutor.com This modulation creates specific nucleophilic centers that are primed for electrophilic attack.

The predicted outcome of this modulation is:

Position C6: Electron density is significantly increased by the powerful +M effect of the piperazinyl group.

Positions C3 and C5: Electron density is increased by the +M effect of the methoxy group but simultaneously decreased by the -M and -I effects of the nearby nitro group.

This analysis suggests that the C6 position is likely the most electron-rich and nucleophilic site on the ring, though the C3 and C5 positions are also activated relative to a deactivated ring like nitrobenzene. ijrti.org

Advanced Spectroscopic Characterization Methodologies for 1 4 Methoxy 2 Nitrophenyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and understanding the dynamic conformational behavior of molecules in solution. For 1-(4-Methoxy-2-nitrophenyl)piperazine (B2668114), a combination of one-dimensional and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and spatial arrangement.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing connectivity between different atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally. youtube.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the adjacent protons on the aromatic ring and within the piperazine (B1678402) ring. For instance, the proton at position 3 of the phenyl ring would show a cross-peak with the proton at position 5, establishing their ortho relationship. Similarly, the axial and equatorial protons on the same carbon of the piperazine ring, as well as adjacent protons on different carbons, would exhibit correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.com It is instrumental in assigning the carbon signals of the aromatic and piperazine rings by linking them to their known proton chemical shifts. For example, the proton signal for the methoxy (B1213986) group would correlate directly with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds (²JCH, ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. For this compound, HMBC would show correlations between the protons of the piperazine ring and the aromatic carbon atom they are attached to (C2), confirming the N-aryl linkage. It would also reveal correlations between the methoxy protons and the aromatic carbon at position 4, and between the aromatic protons and neighboring carbons, helping to piece together the entire structure.

The following table summarizes the expected key 2D NMR correlations for the structural assignment of this compound.

| Proton (¹H) | Correlating Proton (¹H) in COSY | Correlating Carbon (¹³C) in HSQC | Key Correlating Carbons (¹³C) in HMBC |

| H3 | H5 | C3 | C1, C2, C5 |

| H5 | H3, H6 | C5 | C1, C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| Piperazine H (N-CH₂) | Other Piperazine H's | Piperazine C (N-CH₂) | C2 (Aromatic) |

| Methoxy H (OCH₃) | None | Methoxy C (OCH₃) | C4 (Aromatic) |

The structure of this compound is not static; it undergoes dynamic processes in solution, such as ring inversion and bond rotation. rsc.orgrsc.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the energy barriers associated with these conformational changes. beilstein-journals.org

Two primary dynamic processes are expected for this molecule:

Piperazine Ring Inversion: The six-membered piperazine ring typically exists in a chair conformation. nih.gov It can undergo a "ring flip" or chair-chair interconversion. At room temperature, this process is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows, which can lead to the broadening of signals and eventual decoalescence into separate signals for the distinct axial and equatorial environments. rsc.org

N-Aryl Bond Rotation: Rotation around the single bond connecting the piperazine nitrogen and the nitrophenyl ring can be restricted. This restriction is due to steric hindrance between the protons on the piperazine ring and the bulky nitro group at the ortho position (C2) of the phenyl ring. copernicus.orgrsc.org Variable-temperature NMR experiments can be used to measure the energy barrier for this rotation. At low temperatures, distinct signals for different rotational conformers (rotamers) might be observed. As the temperature increases, these signals will broaden, coalesce, and finally sharpen into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. beilstein-journals.org

Studies on structurally similar N-aryl piperazines have shown that the energy barriers for such processes can be determined with good accuracy, providing insight into the molecule's flexibility and preferred conformations in solution. rsc.orgbeilstein-journals.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used for the precise determination of molecular weight and elemental composition, as well as for structural elucidation through the analysis of fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, allowing them to be ionized into the gas phase with minimal fragmentation. nih.gov When coupled with a high-resolution mass analyzer such as a Time-of-Flight (ToF) or Orbitrap, it enables the measurement of the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically within 5 ppm). nih.gov

For this compound (molecular formula C₁₁H₁₅N₃O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. HR-MS analysis would confirm this precise mass, thereby verifying the elemental composition and distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Nominal Mass | 237 u |

| Monoisotopic Mass | 237.11134 u |

| Expected [M+H]⁺ m/z | 238.11862 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. rsc.orgnih.gov The fragmentation pathway of this compound can be predicted based on the known fragmentation behavior of related piperazine derivatives. researchgate.netresearchgate.net

Key fragmentation pathways would likely involve:

Cleavage of the Piperazine Ring: The piperazine ring is prone to fragmentation, leading to characteristic losses. A common pathway involves the cleavage across the ring, resulting in several possible fragment ions.

Loss of the Nitro Group: The nitro group (NO₂) can be lost as a radical, or a loss of NO followed by CO can occur.

Cleavage of the N-Aryl Bond: The bond between the phenyl ring and the piperazine nitrogen can cleave, leading to ions corresponding to the nitrophenyl moiety or the piperazine ring.

A plausible fragmentation pathway is outlined in the table below, showing expected major fragment ions that would be observed in an ESI-MS/MS experiment.

| m/z of Fragment Ion | Proposed Structure / Neutral Loss |

| 208.1080 | [M+H - NO]⁺ |

| 192.1128 | [M+H - NO₂]⁺ |

| 179.0706 | [M+H - C₂H₅N₂]⁺ (Cleavage of piperazine ring) |

| 152.0498 | [C₇H₇O₂N]⁺ (Nitrophenyl moiety after cleavage) |

| 135.0444 | [C₇H₅O₂]⁺ (Loss of NH₂ from m/z 152) |

| 87.0866 | [C₄H₁₁N₂]⁺ (Protonated piperazine moiety) |

This detailed analysis of the fragmentation pattern serves as a powerful confirmation of the proposed structure derived from NMR data.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the molecule in solution and the gas phase, X-ray crystallography offers an unparalleled, precise three-dimensional picture of the molecule's structure in the solid state. This technique determines the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its constitution and conformation in the solid state. Based on crystal structures of similar compounds like 1-(4-methoxyphenyl)piperazine (B173029) and various nitrophenylpiperazine salts, several structural features can be anticipated. nih.govnih.govnih.gov

Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net

Molecular Geometry: The analysis would yield precise measurements of all bond lengths and angles. For example, the C-N bond length between the aromatic ring and the piperazine nitrogen, and the C-N-O bond angles of the nitro group.

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring would be determined, providing insight into the degree of twist caused by steric hindrance from the ortho-nitro group.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other through forces like hydrogen bonds (if any protonated species are present), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. nih.gov

A hypothetical summary of key crystallographic data is presented below.

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperazine Ring Conformation | Chair |

| Phenyl-Piperazine Dihedral Angle | 40-60° |

| Key Bond Length (Aryl C–N) | ~1.40 Å |

| Key Bond Length (N–O in NO₂) | ~1.22 Å |

| Intermolecular Interactions | C-H···O interactions, π-π stacking |

This solid-state structural data is the ultimate confirmation of the molecular structure and provides a static reference point to complement the dynamic picture obtained from solution-state NMR studies.

Single Crystal Growth Techniques

The successful application of single-crystal X-ray diffraction for the definitive structural elucidation of this compound and its derivatives is contingent upon the availability of high-quality single crystals. The growth of such crystals can be achieved through various techniques, with the selection of the method often depending on the physicochemical properties of the compound, such as its solubility and stability in different solvents.

A prevalent and effective method for obtaining single crystals of organic compounds, including piperazine derivatives, is the slow evaporation technique . This method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days or even weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the nucleation and subsequent growth of crystals. For instance, single crystals of piperazinium paranitrophenolate monohydrate, a related piperazine derivative, have been successfully grown using this technique at room temperature from an acetonitrile (B52724) solution over seven days. malayajournal.org

Another common approach involves crystallization from solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In this method, the compound is dissolved in the solvent, sometimes with gentle heating to achieve saturation, and then allowed to cool slowly or for the solvent to diffuse away, leading to crystal formation. This technique has been employed for growing crystals of various 1,4-piperazine-2,5-diones. acs.org

For compounds that are difficult to crystallize, more advanced techniques may be necessary. These can include:

Vapor Diffusion: This technique involves placing a solution of the compound in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound gradually reduces its solubility, leading to controlled crystal growth.

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a liquid in which it is insoluble. Diffusion at the interface between the two liquids creates a supersaturated zone where crystals can form.

Hydrothermal/Solvothermal Synthesis: These methods are carried out in sealed vessels (autoclaves) under controlled temperature and pressure. They are particularly useful for growing crystals of materials that are not soluble in common solvents at ambient conditions. arxiv.org

Melt Growth Techniques: Methods such as the Bridgman and Czochralski techniques involve crystallizing the compound from its molten state. youtube.com These are generally more applicable to inorganic materials or highly stable organic compounds.

The choice of solvent is a critical parameter in the crystallization process. It must be able to dissolve the compound to an appropriate extent, be relatively volatile for the slow evaporation method, and be chemically inert with respect to the compound. The morphology and quality of the resulting crystals are highly dependent on factors such as the rate of evaporation or cooling, the purity of the compound, and the presence of any impurities.

Bond Lengths, Angles, and Intermolecular Interactions Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-(2-methoxyphenyl)piperazin-1-ium and 4-(4-nitrophenyl)piperazin-1-ium salts, provides valuable insight into the expected molecular geometry and intermolecular interactions. nih.govnih.goviucr.org

Bond Lengths and Angles: The bond lengths and angles within the molecule are expected to be within normal ranges for similar organic compounds. The C-N bonds of the piperazine ring, the C-C bonds of the phenyl ring, and the bonds involving the methoxy and nitro substituent groups will have characteristic lengths that can be precisely determined from single-crystal X-ray diffraction data. Any significant deviations from standard values could indicate electronic effects or strain within the molecule.

Below are tables of representative bond lengths and angles observed in a related methoxyphenylpiperazine derivative, which can serve as a reference for what might be expected for this compound.

Table 1: Selected Bond Lengths (Å) for a Related Piperazine Derivative

| Bond | Length (Å) |

|---|---|

| C-N (piperazine ring) | 1.45 - 1.50 |

| C-C (piperazine ring) | 1.50 - 1.54 |

| C-N (phenyl-piperazine) | 1.42 - 1.44 |

| C-C (phenyl ring) | 1.37 - 1.40 |

| C-O (methoxy) | 1.36 - 1.38 |

| O-CH3 (methoxy) | 1.42 - 1.44 |

| N-O (nitro group) | 1.21 - 1.24 |

Table 2: Selected Bond Angles (°) for a Related Piperazine Derivative

| Angle | Angle (°) |

|---|---|

| C-N-C (in piperazine) | 109 - 112 |

| N-C-C (in piperazine) | 110 - 113 |

| C-N-C (phenyl-piperazine) | 118 - 122 |

| C-C-C (in phenyl ring) | 118 - 121 |

| C-O-C (methoxy) | 117 - 119 |

Hydrogen Bonds: In derivatives where the second piperazine nitrogen is protonated (piperazinium salts), strong N-H···O hydrogen bonds are commonly observed, linking the cation to an anion or a solvent molecule. nih.goviucr.org Even in the neutral compound, weaker C-H···O hydrogen bonds are expected, where oxygen atoms from the methoxy or nitro groups act as acceptors. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-Interactions: The electron-rich methoxyphenyl ring and the electron-deficient nitrophenyl ring can participate in π-π stacking or C-H···π interactions. C-H···π interactions involve a C-H bond pointing towards the face of an aromatic ring, contributing to the stability of the crystal packing. nih.gov

The combination of these intermolecular forces dictates the final crystal structure. A detailed analysis of these interactions, often aided by tools like Hirshfeld surface analysis, can provide a deeper understanding of the structure-property relationships of the material. nih.gov For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, N-H···O and C-H···O hydrogen bonds lead to the formation of a sandwich-like arrangement. nih.gov

Computational Chemistry and Theoretical Studies of 1 4 Methoxy 2 Nitrophenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 1-(4-Methoxy-2-nitrophenyl)piperazine (B2668114), DFT calculations would be employed to predict its ground state properties. A typical study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The primary outputs of such a study would include:

Optimized Molecular Geometry: The calculation would determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, studies on the related compound 1-(2-nitrophenyl)piperazine (B181537) have utilized DFT to identify the most stable conformer, revealing the orientation of the phenyl ring relative to the piperazine (B1678402) ring. scispace.com

Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated from a DFT study, is presented below for illustrative purposes.

| Parameter | Value (Å or °) |

| C-N (piperazine-phenyl) Bond Length | Value not available |

| C-N-O (nitro group) Bond Angle | Value not available |

| Dihedral Angle (phenyl vs. piperazine) | Value not available |

| C-O (methoxy) Bond Length | Value not available |

Note: The values in this table are placeholders as no specific published data exists for this molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. These would be particularly useful for benchmarking the results obtained from DFT or for studying specific electronic phenomena where high accuracy is paramount. Due to their computational cost, they are often used for smaller molecules or for single-point energy calculations on geometries optimized with DFT.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound, revealing how the molecule moves and changes shape.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules (e.g., water, ethanol). Such a study would reveal how the solvent affects the preferred conformations of the piperazine ring and the rotational freedom of the phenyl and nitro groups. This is achieved by observing the trajectory of the molecule over a period of nanoseconds or longer.

Intermolecular Interactions and Aggregation Behavior

MD simulations are also invaluable for studying how multiple molecules of this compound interact with each other. By simulating a system containing many molecules, it is possible to observe and quantify intermolecular interactions, such as hydrogen bonding or π-π stacking. This can provide insights into the aggregation behavior of the compound in solution or in the solid state. Computational studies on other piperazine derivatives have successfully used MD simulations to understand their binding modes and interactions in biological systems. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides tools to predict the chemical reactivity of a molecule and to explore potential reaction pathways. For this compound, this could involve:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

Transition State Searching: To study a specific chemical reaction involving this compound, computational methods can be used to locate the transition state structure and calculate the activation energy of the reaction. This provides a theoretical prediction of the reaction rate and mechanism.

A hypothetical data table of calculated reactivity indices is shown below.

| Index | Predicted Value |

| HOMO Energy (eV) | Value not available |

| LUMO Energy (eV) | Value not available |

| Energy Gap (eV) | Value not available |

| Electronegativity (χ) | Value not available |

| Chemical Hardness (η) | Value not available |

Note: The values in this table are placeholders as no specific published data exists for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the electronic character is largely influenced by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenyl ring, as well as the piperazine moiety.

HOMO : The HOMO is expected to be located primarily on the electron-rich parts of the molecule. This would likely include the methoxyphenyl moiety, where the methoxy group and the phenyl ring contribute significant electron density, and the nitrogen atoms of the piperazine ring.

LUMO : Conversely, the LUMO is anticipated to be centered on the electron-deficient regions. The nitro group, being a strong electron-withdrawing group, will significantly lower the energy of the LUMO and localize it predominantly on the nitrophenyl ring system.

The interaction between these orbitals governs how the molecule interacts with other reagents. For instance, a nucleophilic attack would likely be directed towards the areas of high LUMO density (the nitrophenyl ring), while an electrophilic attack would target the regions of high HOMO density.

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Arylpiperazine Structure

Below is an interactive table with representative FMO data for an arylpiperazine compound with electron-withdrawing and donating groups, calculated using Density Functional Theory (DFT).

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between ELUMO and EHOMO. Relates to chemical stability and reactivity. |

Note: These values are representative for a molecule with similar functional groups and are used for illustrative purposes. Actual values for this compound would require specific calculations.

Transition State Modeling for Reaction Kinetics

Transition state modeling is a computational technique used to study the mechanism and kinetics of chemical reactions. It involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. uib.no The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For this compound, several reaction types could be modeled:

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the phenyl ring for nucleophilic attack. Modeling this reaction would involve simulating the approach of a nucleophile, the formation of a Meisenheimer complex (a stable intermediate), and the subsequent departure of a leaving group. Computational analysis of the transition states for these steps would reveal the rate-determining step and how the methoxy group influences the reaction's regioselectivity and kinetics.

Reactions at the Piperazine Nitrogens: The nitrogen atoms of the piperazine ring can act as nucleophiles or bases. Theoretical studies can model reactions such as N-alkylation or N-acylation. By calculating the activation energies for these reactions, one can predict the conditions required and whether one nitrogen is more reactive than the other.

Atmospheric Degradation: Computational models can also be used to investigate the atmospheric fate of the molecule, for instance, by studying its reaction with hydroxyl (•OH) radicals. acs.org These studies would involve calculating the transition states for hydrogen abstraction from either the piperazine ring or the methoxy group, providing insights into the molecule's environmental persistence and the primary degradation pathways. chemrxiv.org

The process of transition state modeling typically involves:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by one imaginary frequency) and to calculate thermodynamic properties like the Gibbs free energy of activation.

These computational approaches provide a detailed, atomistic-level understanding of the chemical behavior of this compound, complementing experimental studies and guiding the design of new synthetic routes or the prediction of its reactivity.

Derivatization Strategies and Synthesis of Analogues of 1 4 Methoxy 2 Nitrophenyl Piperazine

Modification of the Piperazine (B1678402) Ring

The piperazine ring, with its two nitrogen atoms, is a key site for introducing structural diversity. The secondary amine at the N4 position is particularly amenable to a wide range of chemical transformations.

The nucleophilic secondary amine of the piperazine ring is the most common target for derivatization. N-alkylation and N-acylation are robust and high-yielding reactions, making them ideal for the combinatorial synthesis of large compound libraries.

N-Alkylation: This strategy involves the introduction of alkyl, aryl, or heterocyclic groups at the N4 position. Common methods include reductive amination or nucleophilic substitution with alkyl halides. mdpi.comnih.gov For example, reacting 1-(4-methoxy-2-nitrophenyl)piperazine (B2668114) with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can generate a diverse set of N-substituted analogues. nih.gov Similarly, reaction with electrophiles such as benzyl (B1604629) bromide or 4-chlorobenzyl chloride introduces corresponding arylmethyl groups. prepchem.com These modifications can systematically vary the steric bulk, lipophilicity, and basicity of the molecule.

N-Acylation: Acylation of the piperazine nitrogen introduces an amide bond, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. This is typically achieved by reacting the parent piperazine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This approach has been used to synthesize a wide range of nitrophenylpiperazine derivatives with various substituted aryl groups attached via an amide linkage. nih.govresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Structure Moiety |

|---|---|---|

| N-Alkylation | Formaldehyde/NaBH(OAc)₃ | N-CH₃ |

| N-Alkylation | Benzyl Bromide | N-CH₂-Ph |

| N-Acylation | Benzoyl Chloride | N-C(=O)-Ph |

Introducing substituents directly onto the carbon atoms of the piperazine ring is a more complex but valuable strategy for creating analogues with distinct conformational properties. This approach can introduce chirality and restrict the flexibility of the piperazine ring, which can be crucial for target binding.

The synthesis of such analogues typically involves a convergent strategy where a pre-functionalized piperazine derivative is prepared first, followed by its coupling to the aromatic moiety. For instance, using (R)- or (S)-2-methylpiperazine in the initial arylation step would yield chiral analogues of this compound. While direct C-H functionalization of the piperazine ring is challenging, this multi-step approach provides access to a range of C-substituted derivatives. mdpi.com

Alterations to the Methoxy-Nitrophenyl Moiety

Modifying the electronic and steric nature of the substituted phenyl ring is another key avenue for analogue synthesis. This can be achieved by changing the substitution pattern or by replacing the existing functional groups with isosteres.

Table 2: Isomeric Variations of Methoxy-Nitrophenylpiperazine

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 85385-55-1 | C₁₁H₁₅N₃O₃ | 237.26 |

| 1-(3-Methoxy-4-nitrophenyl)piperazine | 208543-97-7 | C₁₁H₁₅N₃O₃ | 237.26 |

Isosteric replacement involves substituting functional groups with other groups of similar size, shape, or electronic character to improve properties like metabolic stability or target affinity. nih.gov

Methoxy (B1213986) Group Replacement: The methoxy group can be replaced with other small alkoxy groups (e.g., ethoxy), a hydroxyl group, or a fluorine atom. The synthesis of the hydroxyl analogue, 1-(4-hydroxy-2-nitrophenyl)piperazine, can be achieved via demethylation of the parent compound, often using strong acids like hydrobromic acid. core.ac.ukdissertationtopic.net

Nitro Group Replacement: The strongly electron-withdrawing nitro group can be replaced by other isosteres such as a cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl group. nih.gov These modifications maintain the electron-deficient character of the phenyl ring while altering its steric profile and potential for specific intermolecular interactions. The synthesis of these analogues would typically start from the corresponding substituted fluoro- or chloro-nitrobenzene derivative.

Heterocyclic Ring Expansion or Contraction from the Piperazine Core

Altering the size of the heterocyclic ring provides a method for modifying the conformational flexibility of the molecule and the distance between the nitrogen atoms and the aryl group.

Ring Expansion: Replacing the six-membered piperazine ring with a seven-membered homopiperazine (B121016) (1,4-diazepane) ring leads to analogues like 1-(4-methoxy-2-nitrophenyl)homopiperazine. The increased flexibility of the seven-membered ring can allow the molecule to adopt different conformations, potentially enabling better interaction with a biological target. The synthesis would involve the N-arylation of homopiperazine instead of piperazine.

Ring Contraction: Contracting the ring to a five-membered system, such as an imidazolidine, would create a more rigid structure. This would significantly alter the geometry and the relative orientation of the substituents, offering another way to probe the structural requirements for activity.

These strategies, from simple N-alkylation to more complex ring modifications, provide a comprehensive toolkit for the systematic derivatization of the this compound scaffold.

Role of 1 4 Methoxy 2 Nitrophenyl Piperazine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

As a readily functionalized molecule, 1-(4-Methoxy-2-nitrophenyl)piperazine (B2668114) serves as a foundational component for creating intricate organic structures.

The primary utility of this compound lies in its capacity to be transformed into various heterocyclic systems. The ortho-nitroaniline moiety, which can be generated via reduction of the nitro group, is a classical precursor for the synthesis of benzodiazepines, quinoxalines, and other fused heterocyclic structures. The piperazine (B1678402) ring itself can be further functionalized, adding another layer of complexity to the resulting molecules.

A key transformation involves the reduction of the nitro group to an amine. This newly formed amino group, being ortho to the piperazine substituent, is perfectly positioned for cyclization reactions. For instance, condensation with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives, which are known to possess a wide range of biological activities.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound

| Precursor Compound | Reaction Type | Resulting Heterocyclic Scaffold |

|---|---|---|

| 1-(2-Amino-4-methoxyphenyl)piperazine | Condensation with α-diketone | Quinoxaline |

| 1-(2-Amino-4-methoxyphenyl)piperazine | Reaction with phosgene (B1210022) equivalent | Benzimidazolone |

This table is interactive. Click on the headers to sort the data.

In more extended synthetic sequences, this compound acts as a scaffold upon which further molecular complexity is built. The secondary amine of the piperazine ring is a common site for derivatization, allowing for the introduction of various side chains through reactions like acylation, alkylation, or reductive amination. These modifications are often crucial steps in the total synthesis of natural products or complex pharmaceutical agents.

Stereoselective Synthesis Leveraging the Piperazine Moiety

While the parent compound is achiral, the piperazine ring provides a scaffold that can be used to introduce stereocenters. For example, functionalization of the second nitrogen atom with a chiral auxiliary can direct subsequent reactions to proceed stereoselectively. Alternatively, prochiral substrates can be reacted with the piperazine moiety, and in the presence of a chiral catalyst, enantiomerically enriched products can be obtained. The conformational rigidity of the piperazine chair form can also play a role in transmitting stereochemical information during a reaction.

Applications in Medicinal Chemistry as a Synthetic Precursor

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a valuable starting material in medicinal chemistry research.

The compound is a precursor for molecules targeting various biological systems, including the central nervous system and infectious diseases. The ability to generate scaffolds like quinoxalines and benzodiazepines is particularly relevant, as these structures are known to interact with a variety of receptors and enzymes. For instance, certain substituted piperazines are known to exhibit antipsychotic, antidepressant, or anxiolytic properties. The synthesis of novel derivatives from this compound allows for the exploration of new chemical space and the development of potential drug candidates.

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. This compound is an excellent scaffold for such libraries due to its two distinct points of functionalization: the secondary amine of the piperazine and the reactive nitro group on the aromatic ring.

The synthesis of a combinatorial library could proceed as follows:

Diversification at the Piperazine Nitrogen: A set of diverse carboxylic acids, sulfonyl chlorides, or aldehydes can be reacted with the secondary amine of the piperazine to create an array of amides, sulfonamides, or tertiary amines.

Diversification at the Aromatic Ring: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions with another set of diverse building blocks.

This two-dimensional approach allows for the creation of a large and structurally diverse library of compounds from a single, readily available starting material, which can then be screened for pharmacological activity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzodiazepines |

| Quinoxalines |

| 1-(2-Amino-4-methoxyphenyl)piperazine |

| Benzimidazolone |

Future Research Directions and Unexplored Avenues for 1 4 Methoxy 2 Nitrophenyl Piperazine Chemistry

Development of Green Chemistry Approaches for its Synthesis

Traditional synthetic routes for piperazine (B1678402) derivatives often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. The development of green chemistry approaches for the synthesis of 1-(4-Methoxy-2-nitrophenyl)piperazine (B2668114) is a critical and largely unexplored area. Future research should focus on methodologies that increase efficiency, reduce environmental impact, and enhance safety.

Key areas for exploration include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing C-N bonds and heterocyclic systems under mild conditions. mdpi.comresearchgate.net Research could target a one-pot synthesis by coupling a suitable methoxy-nitro-aniline precursor with a piperazine synthon using an organic dye or an iridium-based photocatalyst, potentially avoiding harsh traditional coupling reagents. mdpi.comorganic-chemistry.org

Alternative Solvents: Moving away from chlorinated and polar aprotic solvents is a cornerstone of green chemistry. Studies could investigate the use of benign alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the key synthetic steps.

Catalyst-Free or Metal-Free Reactions: While challenging, the development of catalyst-free methodologies, perhaps under high-temperature or flow chemistry conditions, would represent a significant advancement. core.ac.uk Metal-free C-N coupling reactions are also a burgeoning field that could be applied.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for streamlined purification. mdpi.com

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Potential Advantage | Key Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, high functional group tolerance. mdpi.com | Development of a one-pot annulation or coupling strategy using an appropriate photocatalyst. |

| Alternative Solvents | Reduced environmental toxicity and waste; improved process safety. | Screening of bio-based solvents, supercritical fluids (e.g., scCO₂), or aqueous systems. |